

# Sol-Gel Synthesis of Nickel-Vanadium Mixed Oxides: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: Nickel;vanadium

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## Introduction

Nickel-vanadium mixed oxides are a class of materials that have garnered significant interest due to their versatile applications in catalysis, energy storage, and electrochromic devices. The sol-gel method offers a powerful and flexible route to synthesize these materials with controlled stoichiometry, high purity, and tailored nanostructures at relatively low temperatures. This document provides detailed application notes and experimental protocols for the sol-gel synthesis of nickel-vanadium mixed oxides.

## Applications of Nickel-Vanadium Mixed Oxides

Nickel-vanadium mixed oxides exhibit a range of functional properties that make them suitable for various advanced applications:

- **Catalysis:** These mixed oxides are explored as catalysts in various organic reactions and for environmental applications such as the selective catalytic reduction of NO<sub>x</sub> gases. The synergistic effects between nickel and vanadium oxides can enhance catalytic activity and selectivity.
- **Energy Storage:** As electrode materials in lithium-ion batteries and supercapacitors, nickel-vanadium mixed oxides can offer high specific capacitance and good cycling stability. For

instance, nanostructured nickel vanadate has shown promising results as a supercapacitor electrode material.[1]

- **Electrochromic Devices:** The combination of nickel oxide (anodic coloration) and vanadium oxide (cathodic and anodic coloration) can lead to electrochromic films with improved optical modulation and stability, making them suitable for smart windows and displays.

## Experimental Protocols

This section details the experimental procedures for the sol-gel synthesis of nickel-vanadium mixed oxides. Two primary protocols are presented, one utilizing metal alkoxides and acetylacetonates, and another aqueous route using metal nitrates.

### Protocol 1: Alkoxide-Acetylacetonate Route

This method provides excellent control over the homogeneity and stoichiometry of the resulting mixed oxide.

#### 1. Precursor Solution Preparation:

- **Vanadium Precursor Solution:** In a nitrogen-filled glovebox, dissolve a specific molar amount of vanadium(V) oxytriisopropoxide in anhydrous isopropanol.
- **Nickel Precursor Solution:** Separately, dissolve a calculated molar amount of nickel(II) acetylacetonate in anhydrous isopropanol. The molar ratio of Ni to V can be varied to achieve the desired stoichiometry in the final product.
- **Mixing:** Slowly add the nickel precursor solution to the vanadium precursor solution under vigorous stirring.
- **Chelating Agent:** To stabilize the sol and control the hydrolysis and condensation rates, add acetic acid as a chelating agent. A typical molar ratio of acetic acid to total metal ions is 1:1.

#### 2. Hydrolysis and Gelation:

- Slowly add a mixture of deionized water and isopropanol to the precursor solution under continuous stirring. The amount of water is a critical parameter and is typically controlled relative to the total moles of metal alkoxide.

- Continue stirring the solution at room temperature until a transparent sol is formed.
- Allow the sol to age in a sealed container at a controlled temperature (e.g., 60°C) for several hours to days until a rigid gel is formed.

### 3. Drying and Calcination:

- Dry the wet gel in an oven at a low temperature (e.g., 80-100°C) for an extended period (e.g., 24-48 hours) to remove the solvent, resulting in a xerogel.
- Grind the xerogel into a fine powder.
- Calcination of the powdered xerogel is performed in a tube furnace under a controlled atmosphere (e.g., air or N<sub>2</sub>). A typical calcination profile involves ramping the temperature to 500°C at a rate of 5°C/min and holding it for 2-4 hours. The final calcination temperature significantly influences the crystallinity and phase composition of the mixed oxide.

## Protocol 2: Aqueous Nitrate Route

This protocol offers a simpler, more cost-effective approach using readily available metal salts.

### 1. Precursor Solution Preparation:

- Dissolve desired molar amounts of nickel(II) nitrate hexahydrate and ammonium metavanadate in deionized water to achieve the target Ni:V molar ratio.
- A complexing agent, such as citric acid, can be added to the solution (typically in a 1:1 molar ratio with the total metal ions) to form stable metal-citrate complexes.

### 2. Gel Formation:

- Adjust the pH of the solution by adding ammonia solution dropwise until a viscous gel is formed.
- Heat the gel at a moderate temperature (e.g., 80-90°C) with constant stirring to evaporate the excess water and obtain a more concentrated gel.

### 3. Drying and Calcination:

- Dry the gel in an oven at 100-120°C overnight to obtain a solid precursor.
- Grind the dried precursor into a fine powder.
- Calcine the powder in a furnace in air. A typical procedure involves heating to 350-500°C for 2-4 hours to decompose the nitrates and organic components and form the mixed oxide.

## Data Presentation

The properties of sol-gel synthesized nickel-vanadium mixed oxides are highly dependent on the synthesis parameters. The following tables summarize typical quantitative data obtained from the characterization of these materials.

Table 1: Influence of Ni:V Molar Ratio on Material Properties

Ni:V Molar Ratio	Crystalline Phases		Band Gap (eV)
	Detected (after calcination at 500°C)	Crystallite Size (nm)	
1:0	NiO	25-35	3.6-4.0
1:1	NiO, V <sub>2</sub> O <sub>5</sub> , NiV <sub>2</sub> O <sub>6</sub>	15-25	2.8-3.2
1:2	V <sub>2</sub> O <sub>5</sub> , NiV <sub>2</sub> O <sub>6</sub>	10-20	2.4-2.8
0:1	V <sub>2</sub> O <sub>5</sub>	30-40	2.2-2.5

Note: The specific phases and crystallite sizes can vary depending on the exact synthesis conditions.

Table 2: Effect of Calcination Temperature on the Properties of Ni-V (1:1) Mixed Oxide

Calcination Temperature (°C)	Crystalline Phases	Average Crystallite Size (nm)	Surface Area (m <sup>2</sup> /g)
400	Amorphous/nanocrystalline NiO and V <sub>2</sub> O <sub>5</sub>	< 10	> 100
500	NiO, V <sub>2</sub> O <sub>5</sub> , NiV <sub>2</sub> O <sub>6</sub>	15-25	50-80
600	NiO, V <sub>2</sub> O <sub>5</sub> , NiV <sub>2</sub> O <sub>6</sub>	> 30	< 40

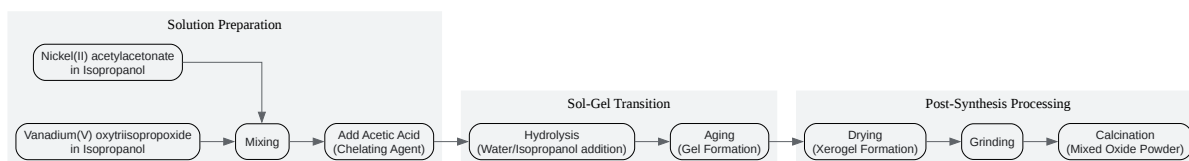
Table 3: Electrochemical Properties of Nickel Vanadate Nanocomposites

Material	Synthesis Method	Specific Capacitance (F/g) at 5 A/g	Capacitance Retention after 2000 cycles	Reference
NiVO <sub>3</sub> Nanocomposite	Hydrothermal	398	~90%	[1]

Note: This data is for a material synthesized via a hydrothermal method but is indicative of the potential performance of sol-gel derived materials.

## Mandatory Visualization

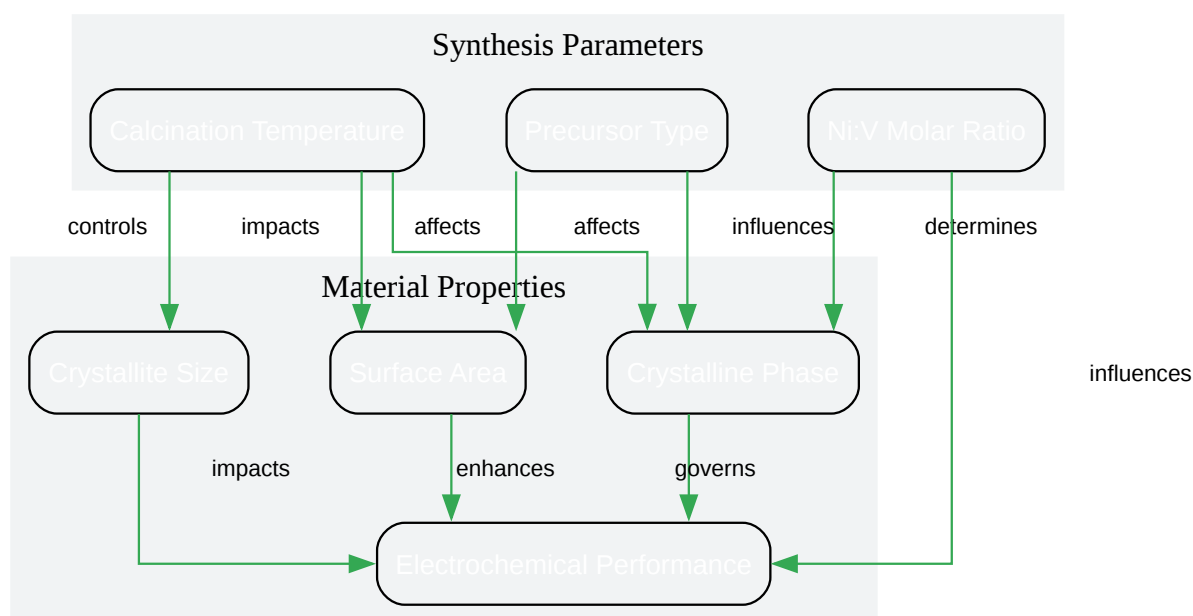
### Experimental Workflow for Sol-Gel Synthesis (Alkoxide-Acetylacetonate Route)



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Caption: Experimental workflow for the alkoxide-acetylacetonate sol-gel synthesis.

## Logical Relationship: Synthesis Parameters and Material Properties



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Caption: Influence of synthesis parameters on the final material properties.

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## References

- 1. researchgate.net [researchgate.net]

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